molecular formula C21H21ClFN5O2 B2831293 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946356-13-4

1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Katalognummer: B2831293
CAS-Nummer: 946356-13-4
Molekulargewicht: 429.88
InChI-Schlüssel: KWDCOCSJTSIVBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative featuring a 3-chloro-4-fluorophenyl group and a pyrimidine scaffold substituted with a 2-methyl-6-propoxy moiety. The urea linkage bridges these aromatic systems, a structural motif common in kinase inhibitors targeting the DFG-out conformation of enzymes like BRAF V600E . Its design aligns with strategies to optimize steric and electronic properties for enhanced binding affinity and selectivity.

Eigenschaften

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O2/c1-3-10-30-20-12-19(24-13(2)25-20)26-14-4-6-15(7-5-14)27-21(29)28-16-8-9-18(23)17(22)11-16/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDCOCSJTSIVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:

    Formation of Intermediate Compounds: The process begins with the preparation of intermediate compounds such as 3-chloro-4-fluoroaniline and 2-methyl-6-propoxypyrimidine.

    Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts like palladium or copper, to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in controlled environments.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be contextualized against structurally related urea derivatives (Table 1). Key variations include substituents on the pyrimidine ring, aryl groups, and appended functional moieties.

Table 1: Structural and Functional Comparison of Selected Urea Derivatives

Compound Name / ID Key Structural Features Yield (%) IC50 (nM) Source
Target Compound 3-Cl-4-F-phenyl, 2-methyl-6-propoxy-pyrimidine N/A N/A N/A
SI-008 (1-(3-Chloro-4-fluorophenyl)-3-(4-(2-methyl-6-morpholinopyrimidin-4-ylamino)phenyl)urea) 3-Cl-4-F-phenyl, 2-methyl-6-morpholino-pyrimidine 70 N/A
9c () 3-Cl-4-F-phenyl, 4-(piperazin-1-ylmethyl)-thiazole 83.5 N/A
11c () 3-Cl-4-F-phenyl, 4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)-thiazole 88.9 N/A
CP0573216 () 3-Cl-4-F-phenyl, 7-ethoxy-6-fluoroquinazoline N/A 2630
CP0546187 () 3-Cl-phenyl, 6,7-difluoroquinazoline N/A 3590

Key Observations:

This modification may influence kinase selectivity and cellular permeability . In CP0573216 (), substitution with a quinazoline ring (7-ethoxy-6-fluoro) results in moderate inhibitory activity (IC50 = 2630 nM), suggesting that bulkier heterocycles may reduce potency compared to pyrimidine-based analogs .

Impact of Aryl Substituents :

  • The 3-chloro-4-fluorophenyl group (target compound, SI-008, 9c, 11c) is a privileged scaffold in kinase inhibitors, balancing lipophilicity and electronic effects for optimal target engagement.
  • Substitution with a 4-trifluoromethylphenyl group (9d, ) or 3,5-dichlorophenyl (11b, ) alters logP and metabolic stability, though bioactivity data for these variants are unavailable .

Synthetic Yields :

  • Yields for urea derivatives range from 70% (SI-008) to 88.9% (11c), with higher yields observed in compounds incorporating thiazole-piperazine hybrids (). The target compound’s propoxy group may necessitate optimized coupling conditions to achieve comparable efficiency .

Q & A

Q. What are the recommended synthetic methodologies for 1-(3-Chloro-4-fluorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, and how can reaction conditions be optimized for high purity?

The synthesis involves multi-step organic reactions, typically starting with the coupling of the 3-chloro-4-fluorophenyl isocyanate with a pre-functionalized pyrimidine intermediate. Key steps include:

  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions at 0–5°C to minimize side reactions.
  • Protection/deprotection : Temporary protection of the pyrimidine amino group with Boc or Fmoc to prevent unwanted nucleophilic attacks .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility, while inert atmospheres (N₂/Ar) prevent oxidation.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol yields >95% purity. Analytical validation via HPLC and NMR is critical .

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine protons at δ 8.1–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~498.15 Da).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly for urea linkages .
  • HPLC : Monitor purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

The compound’s urea and pyrimidine motifs suggest kinase inhibition potential (e.g., FGFR, VEGFR). Assay design includes:

  • In vitro kinase assays : Use recombinant kinases (e.g., FGFR1) with ATP-conjugated substrates; measure IC₅₀ via fluorescence polarization .
  • Cellular viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based protocols. Include controls for cytotoxicity (e.g., staurosporine) .
  • Dose-response curves : 10-point dilutions (1 nM–100 µM) to establish potency and selectivity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized protocols : Adopt consensus methods (e.g., CLIA guidelines) for kinase assays .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or thermal shift assays for target engagement .
  • Meta-analysis : Compare datasets across published analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify structure-activity trends .

Q. What strategies optimize selectivity against related kinase isoforms (e.g., FGFR1 vs. FGFR2)?

  • Computational docking : Model compound interactions with FGFR1/2 active sites (e.g., Schrödinger Suite) to identify key residue differences (e.g., Asp641 in FGFR1 vs. Val564 in FGFR2) .
  • Alanine scanning mutagenesis : Test binding affinity against mutated kinases to pinpoint selectivity determinants .
  • Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to assess off-target risks .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolic stability?

  • Rodent models : Administer compound intravenously (1 mg/kg) and orally (5 mg/kg) to calculate AUC, Cₘₐₓ, and t₁/₂. Plasma samples analyzed via LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes (human/rat); use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., tumors) .

Q. What computational methods predict the compound’s environmental fate and ecotoxicological risks?

  • QSPR models : Estimate logP (octanol-water partition coefficient) and biodegradability using EPI Suite .
  • Molecular dynamics simulations : Assess persistence in aqueous environments (e.g., hydrolysis rates of urea bonds) .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.